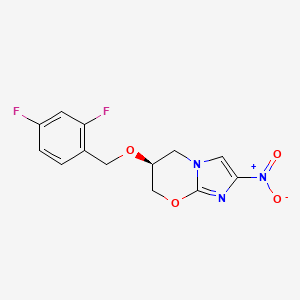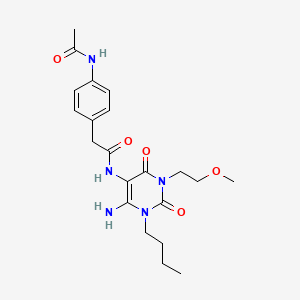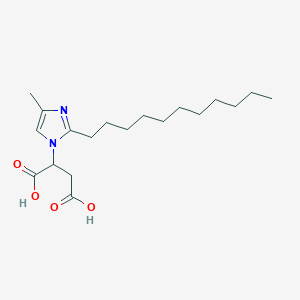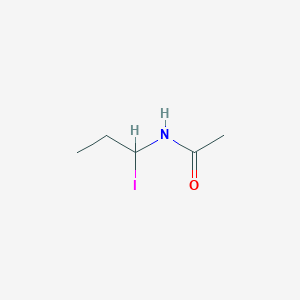
4H-Imidazol-4-one, 3,5-dihydro-3-(2-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a methoxybenzylidene group, and a methyl-imidazol-5-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a phenyl halide in the presence of a base to form the 2-phenylbenzimidazole intermediate.
Formation of Imidazol-5-one Core: The intermediate is further reacted with an appropriate aldehyde or ketone to form the imidazol-5-one core.
Introduction of Methoxybenzylidene Group: Finally, the methoxybenzylidene group is introduced through a condensation reaction with 4-methoxybenzaldehyde.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and methoxybenzylidene moieties, using reagents such as halogens or nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The methoxybenzylidene group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one can be compared with other similar compounds, such as:
2-(1H-Benzo[d]imidazol-2-yl)benzenesulfonic acid: This compound shares the benzimidazole moiety but differs in its sulfonic acid group, which imparts different chemical and biological properties.
(1H-Benzoimidazol-2-yl)-phenyl-amine: This compound also contains the benzimidazole moiety but lacks the methoxybenzylidene and imidazol-5-one groups, resulting in distinct reactivity and applications.
The uniqueness of 1-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(4-methoxybenzylidene)-2-methyl-1H-imidazol-5(4H)-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
90660-80-3 |
|---|---|
Molecular Formula |
C25H20N4O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-methylimidazol-4-one |
InChI |
InChI=1S/C25H20N4O2/c1-16-26-22(15-17-11-13-18(31-2)14-12-17)25(30)29(16)23-10-6-3-7-19(23)24-27-20-8-4-5-9-21(20)28-24/h3-15H,1-2H3,(H,27,28)/b22-15- |
InChI Key |
YNUOSCGUSBGCFZ-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)OC)/C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OC)C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)


![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)

![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)



![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)

